2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Overview
Description
“2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical compound with the linear formula C9H8O2N2Cl1Br1 . It is a solid substance and its IUPAC name is (6-bromoimidazo [1,2-a]pyridin-2-yl)acetic acid .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been the subject of many studies. Recent synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . In one study, isoquinoline-5-sulfonic acid was found to be an effective catalyst .Molecular Structure Analysis
The molecular structure of “2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” can be represented by the InChI code 1S/C9H7BrN2O2/c10-6-1-2-8-11-7 (3-9 (13)14)5-12 (8)4-6/h1-2,4-5H,3H2, (H,13,14) .Physical And Chemical Properties Analysis
“2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” is a solid substance . It should be stored in a sealed container in a dry place, preferably in a freezer under -20C .Scientific Research Applications
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications .
Organic Synthesis
The bromo and acetic acid functional groups present in this compound make it a versatile reagent in organic synthesis. It can be used to construct complex molecules through various organic reactions, such as coupling reactions or as a building block for heterocyclic compounds .
Antiepileptic Drug Research
Derivatives of 6-bromoimidazo[1,2-a]pyridine have been studied for their antiepileptic properties. This suggests that “2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” could be a precursor in the synthesis of new antiepileptic medications .
Safety and Hazards
properties
IUPAC Name |
2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVUWIOSJBCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315683 | |
Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59128-15-3 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59128-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 296228 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059128153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59128-15-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296228 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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